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Introduction: A Versatile Building Block in Modern
Synthesis

5-Formyl-3-methoxyphenylboronic acid, registered under CAS Number 1451392-09-8, is a
highly functionalized organoboron compound that has emerged as a valuable reagent in
synthetic chemistry.[1][2][3] Its unique trifunctional structure—featuring a boronic acid, a
benzaldehyde, and a methoxy group—jpositions it as a strategic building block for the
construction of complex molecular architectures. This guide provides a comprehensive
overview of its chemical properties, synthesis, safe handling, and critical applications, with a
particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of
modern drug discovery and materials science.

The presence of the boronic acid moiety makes it an ideal participant in the Nobel Prize-
winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with
exceptional efficiency and functional group tolerance.[4][5] Simultaneously, the aldehyde group
offers a reactive handle for a multitude of subsequent transformations, such as reductive
amination, oxidation, reduction, and olefination. The methoxy group, an electron-donating
substituent, modulates the electronic properties of the aromatic ring, influencing its reactivity in
coupling and other reactions. This combination of functionalities in a single, stable molecule
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allows for streamlined and convergent synthetic strategies, making it a prized intermediate in
the synthesis of pharmaceuticals and advanced materials.

Physicochemical and Structural Characteristics

The authoritative identification of this compound is crucial for reproducible research. It is often
listed under the synonymous IUPAC name, (3-Formyl-5-methoxyphenyl)boronic acid.

Property Value Source
CAS Number 1451392-09-8 [1][21[3]
Molecular Formula CsHoBOa4 [3]
Molecular Weight 179.97 g/mol [3]

Typically an off-white to white
Appearance ] [6]
solid or powder

109-113 °C (for the related
Melting Point isomer 3-Formylphenylboronic [6]

acid)

) Commercially available with
Purity ) [6]
=95% purity

Note: Specific experimental data such as melting point and solubility for this exact CAS number
can vary between suppliers and batches. The provided melting point is for a closely related
isomer and should be considered an estimate.

Core Synthesis Strategies

The preparation of 5-Formyl-3-methoxyphenylboronic acid can be approached from two
primary retrosynthetic pathways: the formylation of a pre-existing boronic acid or the borylation
of a functionalized aryl halide.

Borylation of an Aryl Halide Precursor

A prevalent and reliable method for synthesizing arylboronic acids involves the metal-halogen
exchange of an aryl halide followed by quenching with a borate ester.[7] For this specific target,
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the logical starting material is 3-Bromo-5-methoxybenzaldehyde.
The general workflow is as follows:

« Lithiation/Grignard Formation: The aryl bromide is treated with a strong organometallic base,
typically n-butyllithium (n-BuLi) at very low temperatures (-78 °C) or with magnesium metal to
form the corresponding Grignard reagent. This step generates a highly nucleophilic aryl

anion.

» Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as
trimethyl borate (B(OMe)s) or triisopropyl borate (B(O-iPr)s). The nucleophilic aryl group
attacks the electrophilic boron atom.

o Hydrolysis: The resulting boronate ester is carefully hydrolyzed under acidic aqueous
conditions (e.g., with HCI) to yield the final boronic acid product.

(3—Bromo—5—methoxybenza|dehyd9

1. n-BuLi or Mg
2. B(OR)3

Goronate Ester Intermediate)

HsO* (Acidic Hydrolysis)

G—Formyl-S—methoxyphenylboronic ACiD
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Caption: Borylation of an Aryl Halide Precursor.

Rieche Formylation of a Boronic Acid Precursor

An alternative strategy involves introducing the formyl group onto a pre-existing boronic acid.
The Rieche formylation is an effective method for this transformation, utilizing dichloromethyl
methyl ether (CI2CHOCHS3s) and a Lewis acid catalyst like titanium tetrachloride (TiCla) or
iron(lll) chloride (FeCls).[8]

This method leverages the electrophilic aromatic substitution mechanism. The methoxy group
on the precursor, 3-methoxyphenylboronic acid, is an ortho-, para-director. Formylation is
directed to the position activated by the methoxy group and ortho to the boronic acid.

Experimental Protocol: Rieche Formylation[8]

e Setup: A solution of 3-methoxyphenylboronic acid (1.0 mmol) in dry dichloromethane (DCM,
15 mL) is prepared in a flame-dried flask under an inert atmosphere (Argon or Nitrogen) and
cooled to 0 °C in an ice bath.

o Lewis Acid Addition: A Lewis acid such as TiCls (1.8 eq., 1.8 mmol) is added slowly to the
stirring solution.

o Formylating Agent Addition: Dichloromethyl methyl ether (1.1 eq., 1.1 mmol) is added
dropwise to the reaction mixture.

o Reaction: The mixture is stirred at 0 °C for approximately 3 hours, with progress monitored
by Thin Layer Chromatography (TLC).

e Quenching: Upon completion, the reaction is carefully quenched by the slow addition of ice-
cold water or dilute HCI.

o Workup: The mixture is transferred to a separatory funnel and extracted with DCM. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate
(Na=S0a), filtered, and concentrated under reduced pressure.

« Purification: The resulting crude product is purified by silica gel flash chromatography to yield
the pure 5-Formyl-3-methoxyphenylboronic acid.
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Key Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The paramount application of 5-Formyl-3-methoxyphenylboronic acid is its role as a
nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed
reaction is one of the most powerful and versatile methods for forming C(sp?)-C(sp?) bonds,
enabling the synthesis of biaryl and styrenyl compounds.[9]

Mechanism of Action

The reaction proceeds through a well-established catalytic cycle involving three key steps:[9]

o Oxidative Addition: A low-valent Palladium(0) catalyst, often generated in situ, inserts into the
carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(ll) complex.

e Transmetalation: The boronic acid is activated by a base (e.g., K2COs, Cs2COs3) to form a
more nucleophilic boronate species. This species then transfers its organic group (the 5-
formyl-3-methoxyphenyl moiety) to the Pd(ll) center, displacing the halide.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated from the metal center, forming the new C-C bond of the biaryl product and
regenerating the active Pd(0) catalyst, which re-enters the cycle.
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Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

General Experimental Protocol: Suzuki-Miyaura
Coupling

The following is a representative procedure for coupling 5-Formyl-3-methoxyphenylboronic
acid with an aryl bromide.

o Reagent Preparation: To a reaction vessel, add the aryl bromide (1.0 eq.), 5-Formyl-3-
methoxyphenylboronic acid (1.2-1.5 eq.), and a base such as K2COs or Cs2COs (2.0-3.0

eq.).

o Catalyst Addition: Add the palladium catalyst, for example, Pd(PPhs)a (1-5 mol%) or a
combination of a palladium source like Pd(OAc)2 and a phosphine ligand.
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e Solvent and Degassing: Add a suitable solvent system, often a mixture like 1,4-
dioxane/water or toluene/ethanol/water.[2] The mixture must be thoroughly degassed by
bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which
can deactivate the catalyst.

e Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the
reaction is complete, as monitored by TLC or LC-MS.

o Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl
acetate. Wash the organic phase sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate the
solvent. The crude product is then purified, typically by column chromatography on silica gel,
to yield the desired biaryl product.

Safe Handling and Storage

As with all chemical reagents, proper handling of 5-Formyl-3-methoxyphenylboronic acid is
essential for laboratory safety.

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves.

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[9] Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-
term stability, refrigeration (2-8 °C) under an inert atmosphere is recommended.[9] Boronic
acids can be sensitive to moisture and air.

¢ Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Conclusion

5-Formyl-3-methoxyphenylboronic acid (CAS 1451392-09-8) is a powerful and versatile
building block for organic synthesis. Its ability to participate in robust C-C bond-forming
reactions like the Suzuki-Miyaura coupling, combined with the synthetic potential of its
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aldehyde functionality, makes it an invaluable tool for researchers in medicinal chemistry and
materials science. Understanding its properties, synthesis, and reaction mechanisms allows
chemists to design more efficient and innovative pathways to complex target molecules,
accelerating the pace of discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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